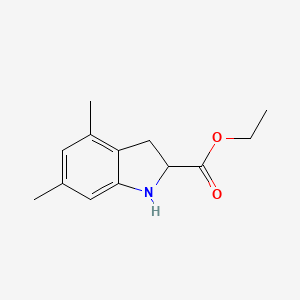

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3 |

InChI Key |

QZTWKPVLKJQBCT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=C(C=C2N1)C)C |

Origin of Product |

United States |

Preparation Methods

Hemetsberger–Knittel Indole Synthesis Adaptation

This method involves:

- Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.

- Step 2: Thermolysis of the azide intermediate to induce cyclization, forming the indole-2-carboxylate core.

- Step 3: Electrophilic cyclization to yield the substituted indole-2-carboxylate.

Optimization of reaction temperature, stoichiometry, and concentration is critical to favor the formation of 4,6-dimethyl substitution patterns. This approach allows regioselective synthesis of the indole ring with methyl groups at the 4 and 6 positions.

Friedel–Crafts Acylation Followed by Reduction and Esterification

- Starting Material: Ethyl indole-2-carboxylate (commercially available or prepared via other methods).

- Acylation: Using aluminum chloride as a Lewis acid catalyst, acyl chlorides are introduced at the 3-position of the indole ring.

- Reduction: Ketone groups from acylation are reduced (e.g., using triethylsilane or lithium aluminum hydride) to alkyl groups, stabilizing the indole framework.

- Esterification: The carboxylic acid group is esterified to form the ethyl ester.

This method is adaptable for introducing methyl groups at specific positions by selecting appropriate acyl chlorides and reaction conditions.

Cyclization and Reduction Using Lithium Aluminium Hydride (LiAlH4)

- LiAlH4 is employed for the reduction of nitrovinyl or nitropropenyl indole intermediates to aminoethylindoles, which can be further cyclized to dihydroindole derivatives.

- This method supports the formation of the 2,3-dihydro indole ring system characteristic of this compound.

Multi-step Synthesis Summary

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Knoevenagel condensation | Methyl 2-azidoacetate + substituted benzaldehyde, base catalyst | Formation of azidocinnamate intermediate |

| 2 | Thermolysis and cyclization | Heat, inert atmosphere | Indole ring formation with methyl substitution |

| 3 | Friedel–Crafts acylation | Acyl chloride, AlCl3, reflux | Introduction of acyl groups at indole C-3 |

| 4 | Reduction | LiAlH4 or triethylsilane | Conversion of ketone to alkyl, formation of dihydroindole |

| 5 | Esterification | Ethanol, acid catalyst | Formation of ethyl ester at C-2 |

| 6 | Purification | Silica gel chromatography, recrystallization | Isolation of pure compound |

Research Findings and Optimization Notes

- Regioselectivity: The methyl groups at positions 4 and 6 require precise control of reaction conditions, especially in the cyclization and substitution steps.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation and purity.

- Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures is effective for isolating the target compound.

- Yield Considerations: Optimized conditions yield high purity products with yields typically ranging from 60% to 90%, depending on the step and reagents used.

Structural and Analytical Data

| Parameter | Data |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3 |

| Standard InChIKey | QZTWKPVLKJQBCT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC2=C(C=C(C=C2N1)C)C |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxaldehyde.

Reduction: Formation of 4,6-dimethyl-2,3-dihydro-1H-indole-2-ethanol.

Substitution: Formation of 3-bromo-4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4,6-dinitro-1H-indole-2-carboxylate (CAS: 1003708-70-0)

- Molecular Formula : C₁₁H₉N₃O₆; Molecular Weight : 279.21 g/mol .

- Key Differences: Replaces methyl groups with nitro (-NO₂) substituents at positions 4 and 5.

- Impact : Nitro groups are electron-withdrawing, increasing reactivity in electrophilic substitutions and reducing stability under reducing conditions. The higher molecular weight and polarity (PSA = 133.73) suggest distinct pharmacokinetic profiles compared to the methylated analogue .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

- Structure: Isoquinoline core with methoxy (-OCH₃) groups at positions 6 and 7 and a methyl group at position 1 .

- Key Differences: The isoquinoline scaffold differs from indole in nitrogen placement (position 2 vs. position 1).

Heterocyclic Analogues: Core Modifications

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

- Structure: Indole-2-carboxylate conjugated with a thiazolidinone moiety .

- Key Differences: The thiazolidinone group adds a heterocyclic pharmacophore, often associated with antimicrobial and anti-inflammatory activities.

Metal Complexes and Bioactivity

5,6-Dimethyl-2,3-pyrazinedimethylformamide-Cu Complex

- Structure : Pyrazine core with dimethylformamide and copper coordination .

- Comparison : The pyrazine ring lacks the indole’s nitrogen but offers distinct metal-binding sites. The Cu complex demonstrated antibacterial activity (e.g., E. coli inhibition via the Oxford cup method), suggesting that similar indole-metal complexes could be explored for bioactivity .

Biological Activity

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and detailed research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of indole derivatives. The compound is characterized by the presence of an indole ring system which is known for its biological significance. The structural formula can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antibacterial Activity :

- The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it possesses minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Antibacterial Study

A comparative study assessed the antibacterial activity of this compound against several pathogens:

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 29 |

| Escherichia coli | 50 | 24 |

| Pseudomonas aeruginosa | 60 | 30 |

| Klebsiella pneumoniae | 70 | 19 |

This table illustrates the compound's effectiveness relative to standard antibiotics .

Anticancer Evaluation

In a study focused on anticancer efficacy, this compound was tested on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.41 |

| MCF-7 | 9.71 |

| HCT-116 | 7.36 |

| PC3 | 20.19 |

These results indicate that the compound has a preferential effect on certain cancer types, particularly colorectal cancer cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

Q & A

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity. Solvent effects (e.g., PCM model) refine accuracy .

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities. For example, indole derivatives show affinity for kinase domains .

- MD Simulations : Assess stability in biological membranes or solvent environments over 100+ ns trajectories .

How can researchers analyze potential biological activities of this compound?

Basic Research Question

Advanced Research Question

- SAR Studies : Modify substituents (e.g., ester to amide) to assess impact on bioactivity. For example, 2-thioalkyl pyridines show enhanced antitubercular activity when lipophilicity is increased .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in hepatic microsomes.

What safety protocols are recommended for handling this compound in the laboratory?

Basic Research Question

- PPE : Gloves, goggles, and lab coats are mandatory. Avoid inhalation/contact; use fume hoods for synthesis .

- First Aid : For skin contact, wash with soap/water. If ingested, rinse mouth and seek medical attention .

Advanced Research Question

- Waste Disposal : Follow EPA guidelines for halogenated organics. Incineration with scrubbers minimizes environmental release .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess storage conditions and shelf life .

How can researchers resolve contradictions in spectral data during characterization?

Advanced Research Question

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can confirm ester carbonyl connectivity to the indole ring .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous signals.

- Comparative Analysis : Cross-reference with databases (PubChem, SciFinder) to validate shifts against similar indole derivatives .

What analytical techniques are critical for assessing purity and stability?

Basic Research Question

Advanced Research Question

- Chiral HPLC : Separates enantiomers if asymmetric centers are present.

- XRD-PDF Analysis : Matches experimental powder patterns to simulated data to detect polymorphs .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Solvent Selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., PEG) for industrial reactors.

- Catalyst Recycling : Optimize PTC recovery to reduce costs. For example, polymer-supported catalysts improve reusability .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.